6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
CAS No.: 353786-74-0
Cat. No.: VC0441562
Molecular Formula: C11H10N4S
Molecular Weight: 230.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 353786-74-0 |
|---|---|
| Molecular Formula | C11H10N4S |
| Molecular Weight | 230.29g/mol |
| IUPAC Name | 6,8-dimethyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
| Standard InChI | InChI=1S/C11H10N4S/c1-5-3-6(2)8-7(4-5)9-10(12-8)13-11(16)15-14-9/h3-4H,1-2H3,(H2,12,13,15,16) |
| Standard InChI Key | VZKXOKIJXOPLJD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C3=NNC(=S)N=C3N2)C |
Introduction
Chemical Identity and Structure
6,8-Dimethyl-5H- triazino[5,6-b]indole-3-thiol is a heterocyclic compound characterized by a fused ring system comprising triazine and indole moieties. The chemical identifiers and structural information are detailed in Table 1.
Table 1: Chemical Identity Parameters of 6,8-dimethyl-5H- triazino[5,6-b]indole-3-thiol
The molecular structure features a triazine ring fused with an indole nucleus, where positions 6 and 8 of the indole ring are substituted with methyl groups. The compound also contains a thiol (-SH) or thione (C=S) functional group at position 3 of the triazine ring, which contributes significantly to its chemical reactivity and potential biological interactions .
Physical and Chemical Properties
Understanding the physical and chemical properties of 6,8-dimethyl-5H-[1,2,] triazino[5,6-b]indole-3-thiol is essential for its characterization, analysis, and potential applications. Table 2 summarizes the available physical and chemical property data.
Table 2: Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Physical State | Solid |
| Color | Not specified in literature |
| Recommended Storage Temperature | 2-8°C |
| Solubility | Limited information available |
| Purity of Commercial Samples | 90-97% |
| Stability | Stable under recommended storage conditions |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides, Sulfur oxides |
Synthesis Methodologies
The synthesis of 6,8-dimethyl-5H- triazino[5,6-b]indole-3-thiol typically follows established procedures for triazinoindole derivatives, with specific modifications to introduce the methyl groups at positions 6 and 8.
General Synthetic Route
The general synthesis pathway for triazinoindole derivatives involves a multi-step reaction sequence:
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Starting with appropriately substituted isatin derivatives (to incorporate the methyl groups at positions 6 and 8)
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Reaction with thiosemicarbazide in the presence of a catalyst (commonly potassium carbonate)
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Cyclization to form the triazine ring
Research by multiple groups has demonstrated that the reaction between isatin derivatives and thiosemicarbazide typically proceeds in polar solvents such as methanol or water, often requiring reflux conditions to complete the cyclization process .
Spectroscopic Characterization
The successful synthesis of triazinoindole-3-thiol derivatives, including the 6,8-dimethyl variant, can be confirmed through various spectroscopic methods:
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NMR spectroscopy: 1H-NMR spectra of similar triazinoindole-3-thiol compounds show characteristic broad singlets at approximately 12.4-14.5 ppm, corresponding to NH protons, and signals for methyl groups typically appear in the 2.0-2.5 ppm range .
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13C-NMR: The thione (C=S) carbon typically shows a signal at approximately 179-180 ppm, which is diagnostic for this functional group .
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IR spectroscopy: Characteristic bands for N-H stretching, C=S stretching, and other functional groups help confirm the structure .
Researchers have noted that purification of the final compound often involves washing with n-hexane or recrystallization from appropriate solvents to achieve high purity levels .
Chemical Reactivity and Derivatives
The 6,8-dimethyl-5H- triazino[5,6-b]indole-3-thiol molecule serves as a versatile precursor for various chemical transformations, primarily due to the reactivity of the thiol/thione functional group.
S-Alkylation Reactions
One of the most common modifications involves S-alkylation reactions, where the thiol group reacts with alkyl halides to form thioether derivatives. For example:
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Reaction with chloromethyl benzimidazole derivatives to form benzimidazole-triazino[5,6-b]indole hybrids
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Reaction with chloromethyl benzoxazole to form benzoxazole-triazino[5,6-b]indole hybrids
These reactions typically proceed under basic conditions, often using triethylamine as a catalyst in polar solvents like ethanol .
Conversion to Hydrazino Derivatives
Another significant transformation involves the conversion of the thiol/thione group to a hydrazino functionality:
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Treatment with hydrazine hydrate converts the 3-thiol derivative to 3-hydrazinyl-5H- triazino[5,6-b]indole
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The hydrazino derivatives can further react with aldehydes to form Schiff bases
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Cyclization reactions can lead to the formation of tetracyclic derivatives
Research has shown that the hydrazino derivatives can be obtained in high yields (>90%) and serve as key intermediates for further functionalization .
| Parameter | Classification/Description |
|---|---|
| GHS Classification | Skin irritation (Category 2) |
| Eye irritation (Category 2A) | |
| Specific target organ toxicity - single exposure (Category 3, Respiratory system) | |
| Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| Precautionary Measures | Wear protective gloves/protective clothing/eye protection/face protection |
| Avoid breathing dust/fume/gas/mist/vapors/spray | |
| Use only with adequate ventilation | |
| First Aid Measures | Skin contact: Immediately flush with running water for at least 15 minutes |
| Eye contact: Immediately flush open eyes with running water for at least 15 minutes | |
| Inhalation: Move to fresh air; provide artificial respiration if needed | |
| Fire Fighting Measures | Use water spray, dry chemical, carbon dioxide, or chemical foam |
The compound should be handled with appropriate personal protective equipment in well-ventilated areas. It should be stored at 2-8°C in tightly closed containers, away from ignition sources and incompatible materials .
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